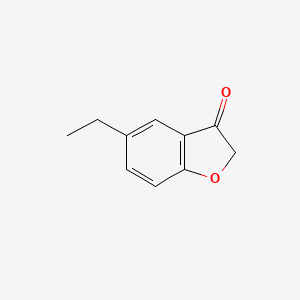

5-Ethylbenzofuran-3(2H)-one

描述

属性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC 名称 |

5-ethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O2/c1-2-7-3-4-10-8(5-7)9(11)6-12-10/h3-5H,2,6H2,1H3 |

InChI 键 |

CHBGURUPOWAZFK-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OCC2=O |

规范 SMILES |

CCC1=CC2=C(C=C1)OCC2=O |

产品来源 |

United States |

Contextualization Within the Benzofuranone Class of Organic Compounds

Benzofuranones are a class of heterocyclic organic compounds characterized by a fused benzene (B151609) and furanone ring system. vjol.info.vnresearchgate.netnih.gov This structural motif is present in a variety of natural products and has been a target for organic chemists due to the diverse biological activities exhibited by its derivatives. mdpi.comacs.orgderpharmachemica.com The core structure allows for functionalization at various positions, leading to a wide array of analogues with differing chemical and physical properties.

Significance of the Benzofuran 3 2h One Scaffold in Contemporary Chemical Synthesis

The benzofuran-3(2H)-one scaffold is a valuable building block in organic synthesis. Its structure is a key component in various biologically active molecules, and numerous synthetic methods have been developed for its construction and modification. znaturforsch.comresearchgate.net These methods often focus on creating diverse substitution patterns on the benzofuranone core to explore structure-activity relationships for potential pharmaceutical applications. The reactivity of the scaffold allows for the introduction of various functional groups, making it a versatile intermediate for the synthesis of more complex molecules. researchgate.net

Scope and Research Trajectory of 5 Ethylbenzofuran 3 2h One Studies

Classical and Established Synthetic Routes

Traditional methods for the synthesis of benzofuran-3(2H)-ones have laid the groundwork for more advanced strategies. These established routes often involve multi-step sequences and rely on fundamental cyclization reactions.

Multi-Step Approaches from Precursors

A well-established classical synthesis of benzofuran-3(2H)-ones involves a two-step process. semanticscholar.org The first step is the cyclization of a precursor like methyl 2-(2-methoxy-2-oxoethoxy)benzoate to form methyl 3-hydroxybenzofuran-2-carboxylate. This intermediate is then subjected to a Krapcho reaction to yield the final benzofuran-3(2H)-one. semanticscholar.org The Krapcho decarboxylation is a chemical reaction of esters with a beta electron-withdrawing group using a halide salt and a dipolar aprotic solvent at high temperatures. wikipedia.org While this method is considered reliable, the yields in the Krapcho reaction step can be moderate, typically ranging from 40% to 60%, and both steps often require prolonged heating. semanticscholar.org

Another multi-step approach involves a three-step synthesis to produce substituted 3-phenylbenzofurans. This combinatorial route begins with the bromination of acetophenones to α-bromoacetophenones using a polymer-supported pyridinium (B92312) bromide perbromide. The subsequent substitution of the resulting bromides with phenols is followed by cyclodehydration of the α-phenoxyacetophenones to yield the desired benzofuran (B130515) products. researchgate.net

Cyclization Reactions in Benzofuranone Formation

Cyclization reactions are central to the formation of the benzofuranone core. One of the primary strategies is the intramolecular cyclization of substituted phenylacetates. A patented and highly efficient one-step method describes the synthesis of benzofuranones, including derivatives with a 5-methyl group, through the intramolecular cyclization of methyl o-acetoxyphenylacetate derivatives. This thermal cyclization is catalyzed by metal oxides or acids and proceeds with the elimination of byproducts like methyl acetate, achieving high yields of 94–98%.

Another significant cyclization strategy is the cycloisomerization of o-alkynyl phenols. This can be achieved through various catalytic systems. For instance, a gold(I)-catalyzed cycloisomerization has been developed, which involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the phenolic oxygen. researchgate.net This method has been shown to be flexible and provides moderate to good yields of benzofuranones. chemistryviews.org

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the synthesis of benzofuran-3(2H)-ones, often employing advanced techniques like microwave assistance and sophisticated metal catalysis to improve yields, reduce reaction times, and enhance selectivity.

Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net A novel method for the synthesis of benzofuran-3(2H)-ones, including this compound, has been developed using microwave irradiation. This approach significantly shortens reaction times and often provides higher yields compared to conventional heating methods. semanticscholar.orgresearchgate.netheteroletters.org

The synthesis of this compound was achieved with a 45% yield as a yellow solid. semanticscholar.org The reaction conditions for the microwave-assisted cyclization of various substituted methyl 2-(2-methoxy-2-oxoethoxy)benzoates have been extensively screened to optimize the yield of the corresponding benzofuran-3(2H)-ones. semanticscholar.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for Microwave-assisted Synthesis of Benzofuranones

| Temperature (°C) | Time (min) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 150 | 30 | K₃PO₄ (0.75) | CH₃OH/DMF | 43 |

| 150 | 30 | Cs₂CO₃ (0.75) | CH₃OH/DMF | 37 |

| 150 | 30 | Cs₂CO₃ (0.5) | CH₃OH/DMF | 34 |

| 150 | 30 | K₂CO₃ (0.75) | CH₃OH/DMF | 27 |

| 170 | 20 | K₂CO₃ (1.0) | DMSO | 7 |

Data sourced from Hu, X. et al. (2019). researchgate.net

This method provides a rapid and facile route to these important dihydrobenzofuranones with yields ranging from 43% to 58% for various substrates. semanticscholar.orgresearchgate.net

Metal-Catalyzed Cyclizations and Annulations

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering high efficiency and selectivity.

A flexible and effective method for the synthesis of benzofuran-3(2H)-ones involves the gold(I)-catalyzed cycloisomerization of o-alkynyl phenols. researchgate.netresearchgate.net This protocol typically employs a gold(I) catalyst, such as triphenylphosphine (B44618) gold(I) chloride (Ph₃PAuCl), in the presence of an oxidant like Selectfluor and an additive such as trifluoromethanesulfonic acid (TfOH). chemistryviews.org The reaction is generally carried out in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures.

The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, which facilitates the nucleophilic attack of the phenolic hydroxyl group, leading to the cyclized benzofuranone product. This methodology has been successfully applied to a range of o-alkynyl phenols, providing the corresponding benzofuran-3(2H)-ones in moderate to good yields. chemistryviews.orgrsc.org

Table 2: Gold(I)-Catalyzed Synthesis of Benzofuran-3(2H)-ones from o-Alkynyl Phenols

| Entry | o-Alkynyl Phenol (B47542) Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-methoxy-2-phenylbenzofuran-3(2H)-one | 76 |

| 2 | 4-Me | 2-methoxy-5-methyl-2-phenylbenzofuran-3(2H)-one | 72 |

| 3 | 4-tBu | 5-(tert-butyl)-2-methoxy-2-phenylbenzofuran-3(2H)-one | 70 |

| 4 | 4-F | 5-fluoro-2-methoxy-2-phenylbenzofuran-3(2H)-one | 65 |

| 5 | 4-Cl | 5-chloro-2-methoxy-2-phenylbenzofuran-3(2H)-one | 68 |

Data sourced from Du, W. et al. (2023). researchgate.net

This gold-catalyzed approach offers a versatile route to a variety of substituted benzofuran-3(2H)-ones under relatively mild conditions. researchgate.net

Palladium-Catalyzed Approaches (e.g., Sonogashira Coupling, sp-sp2 Coupling)

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives. A prominent strategy involves the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govacs.org In the context of benzofuran-3(2H)-one synthesis, this typically involves the coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by cyclization to form the benzofuran ring. nih.govsemanticscholar.org To streamline this process, one-pot, three-component Sonogashira/Cacchi-type coupling reactions have been developed, allowing for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides in good to excellent yields. nih.gov The use of microwave irradiation can further enhance these reactions by shortening reaction times and minimizing side products. nih.gov

Another key palladium-catalyzed transformation is the intramolecular C–O coupling. This approach is often used in combination with other reactions, such as in an asymmetric dual-metal relay catalysis strategy that combines a rhodium-catalyzed enantioselective 1,2-addition with a subsequent palladium-catalyzed intramolecular C–O coupling to produce gem-diaryl benzofuran-3(2H)-ones with high enantioselectivity. organic-chemistry.org The choice of ligand, such as X-Phos, is crucial for the success of the C-O coupling step. organic-chemistry.org

Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters provides a route to benzofuran-fused cyclohexenones. nih.gov This process involves a dehydrogenative intramolecular arylation at the vinylic carbon, where kinetic isotope effect studies suggest that the C(aryl)–H bond cleavage may be the rate-determining step. nih.gov The direct C-H arylation of benzofurans using palladium catalysts has also been explored for the synthesis of 2-arylbenzofurans. mdpi.com

The table below summarizes key palladium-catalyzed reactions for the synthesis of benzofuran-3(2H)-one derivatives.

| Reaction Type | Key Reactants | Catalyst System | Key Features |

| Sonogashira/Cacchi Coupling | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Dichlorobis(triphenylphosphine)palladium(II) | One-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov |

| Dual-Metal Relay Catalysis | Arylboronic acid, α-Diketone | Rh/Chiral Sulfur-Olefin & Pd/X-Phos | Enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org |

| Oxidative Cyclization | O-Aryl Cyclic Vinylogous Ester | Palladium(II) Acetate | Synthesis of benzofuran-fused cyclohexenones via C-H activation. nih.gov |

Copper-Catalyzed Reactions

Copper catalysis provides an alternative and often complementary approach to the synthesis of benzofuran rings. Copper catalysts are effective in promoting both C-O and C-C bond formation. For instance, a one-pot synthesis of benzo[b]furans can be achieved from 1-aryl- or 1-alkylketones through a sequence of regioselective iron(III)-catalyzed halogenation followed by copper-catalyzed O-arylation. nih.gov

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a regioselective route to polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by the oxidative cyclization. rsc.org Additionally, copper has been utilized as a co-catalyst with palladium in Sonogashira coupling reactions to facilitate the synthesis of benzofuran derivatives. acs.org In some instances, copper(II) bis(pyrazolyl)methane complexes have been combined with enzymes in chemoenzymatic cascades for the synthesis of bis(2-substituted benzofuran) derivatives. researchgate.net

| Reaction Type | Key Reactants | Catalyst System | Key Features |

| O-Arylation | 1-(2-Haloaryl)ketone | Copper(I) Iodide | Intramolecular cyclization to form the benzofuran ring. nih.gov |

| Aerobic Oxidative Cyclization | Phenol, Alkyne | Copper Catalyst | One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org |

| Chemoenzymatic Cascade | Terminal Alkyne, Phenol | Copper(II) bis(pyrazolyl)methane complex & P450 enzyme | Synthesis of bis(2-substituted benzofuran) derivatives. researchgate.net |

Rhodium- and Nickel-Catalyzed Transformations

Rhodium and nickel catalysts have emerged as powerful tools for the construction of complex benzofuran-3(2H)-one scaffolds, often enabling unique transformations and access to quaternary carbon centers. researchgate.netsmolecule.com

Rhodium(III)-catalyzed C-H activation and annulation strategies have been successfully employed. For example, a three-component reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols, catalyzed by Rh(III), leads to benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters through a cascade of C-H and C-C bond activation. researchgate.netnih.gov Another approach involves the Rh/Co relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids to furnish benzofuran-3(2H)-ones possessing a C2 quaternary center. researchgate.netorganic-chemistry.org

Nickel catalysis has also proven effective in benzofuran synthesis. acs.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a route to benzofuran derivatives. thieme-connect.comthieme-connect.com This process typically involves the reduction of a nickel(II) salt to Ni(0) by zinc powder, followed by oxidative addition to the aryl halide and subsequent intramolecular cyclization. thieme-connect.com Furthermore, nickel-catalyzed intramolecular oxidative cyclization of ortho-alkenyl phenols, using molecular oxygen as the oxidant, yields 3-aryl benzofurans. nih.gov

| Catalyst | Reaction Type | Key Reactants | Key Features |

| Rhodium | C-H/C-C Bond Activation | Salicylaldehyde, Cyclopropanol, Alcohol | Three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted stereocenters. researchgate.net |

| Rhodium/Cobalt | C-H Functionalization/Annulation | N-Aryloxyacetamide, Propiolic Acid | Synthesis of benzofuran-3(2H)-ones with a C2 quaternary center. researchgate.netorganic-chemistry.org |

| Nickel | Intramolecular Nucleophilic Addition | 2-(2-Iodophenoxy)-1-phenylethanone | Formation of benzofuran derivatives via cyclization. thieme-connect.comthieme-connect.com |

| Nickel | Intramolecular Oxidative Cyclization | ortho-Alkenyl Phenol | Synthesis of 3-aryl benzofurans using O2 as the oxidant. nih.gov |

Asymmetric Synthetic Methods

The development of asymmetric methods for the synthesis of chiral benzofuran-3(2H)-ones is of high importance, given the stereospecific bioactivity of many natural products and pharmaceuticals.

NHC-Catalyzed Intramolecular Hydroacylation

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of benzofuranones. mdpi.comacs.org A notable application is the NHC/base-catalyzed cascade reaction that leads to functionalized benzofuranones. acs.orgnih.gov This sequence can involve an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement from a chromanone to a benzofuranone. nih.gov While some methods are non-enantioselective, asymmetric variants have been developed. mdpi.comresearchgate.net For instance, an NHC-catalyzed intramolecular hydroacylation has been reported to produce an α-phenyl benzofuran-3(2H)-one with high enantiomeric excess. researchgate.net The intramolecular Stetter reaction, promoted by terpene-derived triazolium salts, is another powerful NHC-catalyzed method for constructing chiral 2,2-disubstituted benzofuran-3(2H)-ones with excellent enantioselectivities. mdpi.com

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful strategy for the enantioselective synthesis of α-aryl-α-allyl benzofuran-3(2H)-ones. ucd.ieucd.ie This method has been successfully applied to sterically hindered benzofuran-3(2H)-one-derived α-aryl-β-keto esters. ucd.ieucd.ie The use of chiral ligands, such as the (R,R)-ANDEN phenyl Trost ligand, is critical for achieving high enantioselectivity, with enantiomeric excesses of up to 96% being reported. ucd.ie This approach allows for the construction of a quaternary stereocenter at the α-position of the benzofuranone ring. nih.gov The substrates for this reaction are typically synthesized via α-arylation of β-keto esters. researchgate.net The DAAA reaction has also been extended to the synthesis of other chiral lactones and lactams. researchgate.net

Asymmetric Transfer Hydrogenation (ATH) for Chiral Derivatives

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. In the context of benzofuran derivatives, ATH can be employed to prepare enantioenriched (2-benzofuryl)arylcarbinols. researchgate.net A tandem Rap-Stoermer reaction followed by a catalytic ATH of the resulting ketones provides a practical route to these chiral building blocks. researchgate.net Furthermore, the asymmetric hydrogenation of the furan (B31954) ring in benzofurans can be achieved using iridium catalysts bearing bicyclic pyridine-phosphinite ligands, yielding chiral 2,3-dihydrobenzofurans with high conversion and enantioselectivity. nih.gov This strategy has been applied as a key step in the formal total synthesis of natural products like (-)-thespesone. nih.gov More recently, Ru-NHC complexes have been developed for the highly enantioselective and complete hydrogenation of protected benzofurans to afford chiral octahydrobenzofurans. nih.govacs.org

An in-depth examination of advanced synthetic strategies reveals the chemical ingenuity applied to the construction of this compound and its structural analogs. These methodologies leverage precursor-driven approaches and optimized reaction conditions to achieve efficient and selective synthesis of the benzofuran-3(2H)-one scaffold, a core motif in various biologically significant molecules.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Ethylbenzofuran 3 2h One

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be employed to determine the precise molecular mass of 5-Ethylbenzofuran-3(2H)-one. This technique provides an exact mass measurement, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀O₂), the theoretical exact mass can be calculated. An experimental HRMS-ESI analysis would aim to confirm this calculated mass with a high degree of accuracy, typically to within a few parts per million (ppm). This data is crucial for confirming the chemical identity of a synthesized or isolated compound.

Table 1: Hypothetical HRMS-ESI Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Theoretical m/z [M+H]⁺ | Calculated Value |

| Observed m/z [M+H]⁺ | Not Available |

| Mass Accuracy (ppm) | Not Available |

| Ionization Mode | Positive (ESI+) |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule of this compound. In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethyl group, cleavage of the furanone ring, or other specific bond ruptures. Analyzing these fragmentation patterns allows for the detailed structural elucidation of the molecule. Without experimental data, a specific fragmentation scheme cannot be proposed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state. This technique would provide an unambiguous confirmation of the compound's connectivity and stereochemistry.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Density (calculated) | Not Available |

| R-factor | Not Available |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Based on the crystallographic data, Hirshfeld surface analysis could be performed to visualize and quantify the intermolecular interactions within the crystal lattice. This analysis maps the close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The analysis generates fingerprint plots that summarize the types and relative contributions of these interactions. This information is valuable for understanding the solid-state properties of the compound.

Specialized Spectroscopic Techniques

Other specialized spectroscopic techniques could further contribute to the structural characterization of this compound. These might include advanced Nuclear Magnetic Resonance (NMR) techniques (such as 2D NMR experiments like COSY, HSQC, and HMBC) to confirm the connectivity of atoms, as well as vibrational spectroscopy (Infrared and Raman) to identify functional groups and study molecular vibrations. However, specific data from these specialized techniques for this compound are also not found in the current body of scientific literature.

Molecular Rotational Resonance (MRR) Spectroscopy for Chiral Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that provides exquisitely detailed information about a molecule's three-dimensional structure by measuring its moments of inertia. nih.gov This method is exceptionally powerful for chiral analysis because, while enantiomers are chemically identical and possess identical physical properties in an achiral environment, their interaction with another chiral molecule can create distinguishable species. researchgate.net

For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, its enantiomers ((R) and (S)) are indistinguishable by conventional MRR as they have identical moments of inertia. To overcome this, a technique known as "chiral tagging" is employed. nih.gov In this method, the analyte is mixed with a chiral "tag" molecule of a known absolute configuration, for example, (R)-(+)-3,3,3-trifluoro-1,2-epoxypropane. In the gas phase, the tag molecule forms non-covalent complexes with both enantiomers of this compound.

This complexation results in the formation of two distinct diastereomeric species: [(R)-tag]–[(R)-5-Ethylbenzofuran-3(2H)-one] and [(R)-tag]–[(S)-5-Ethylbenzofuran-3(2H)-one]. Because these diastereomers have different spatial arrangements, they possess unique moments of inertia and, consequently, exhibit distinct rotational spectra. researchgate.net By analyzing the resulting MRR spectrum, the transitions for each diastereomeric complex can be identified and assigned. The relative intensity of the signals corresponding to each complex allows for a direct and quantitative determination of the enantiomeric excess (ee) of the original sample. nih.gov Furthermore, by comparing the experimental spectra to quantum-chemical calculations, the absolute configuration of the dominant enantiomer can be unequivocally determined. nih.gov

| Diastereomeric Complex | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|

| [(R)-tag]–[(R)-5-Ethylbenzofuran-3(2H)-one] | 1520.45 | 850.12 | 790.33 |

| [(R)-tag]–[(S)-5-Ethylbenzofuran-3(2H)-one] | 1495.88 | 875.60 | 782.15 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which induces transitions of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light. msu.edu

The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring fused to the heterocyclic system and the carbonyl group (C=O) within the furanone ring. These features give rise to characteristic electronic transitions. pharmatutor.org

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron systems of the aromatic ring and the conjugated system of the benzofuranone moiety. pharmatutor.org Benzofuran (B130515) and its derivatives typically exhibit strong absorption bands in the UV region. For instance, benzofuran itself shows absorption maxima around 245 nm, 275 nm, and 282 nm. nist.gov The presence of the ethyl group, an alkyl substituent, on the benzene ring is expected to cause a minor bathochromic (red) shift in these transitions.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an anti-bonding π* orbital. youtube.com These transitions are characteristically of much lower intensity (forbidden transitions) than π → π* transitions and occur at longer wavelengths. pharmatutor.org The carbonyl group in this compound is expected to produce a weak absorption band in the near-UV region, characteristic of the n → π* transition for ketones.

The UV-Vis spectrum of this compound would therefore be predicted to show strong absorption bands below 300 nm, corresponding to the π → π* transitions of the aromatic system, and a weaker band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group. researchgate.net

| Electronic Transition | Associated Chromophore | Expected λmax Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Benzene Ring / Fused Heterocycle | ~240-290 nm | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | ~300-330 nm | Low (ε < 1,000) |

Theoretical and Computational Chemistry Studies on 5 Ethylbenzofuran 3 2h One

Computational Studies of Molecular Reactivity and Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states.

To study a chemical reaction involving 5-Ethylbenzofuran-3(2H)-one, computational methods can be used to map out the potential energy surface connecting reactants, transition states, intermediates, and products.

This process typically involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. TS search algorithms are used to find these structures.

Frequency Calculations: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction's feasibility. DFT has been successfully used to understand the regioselectivity in the reduction of 2,3-disubstituted benzofurans by analyzing the electronic properties of the reactants. nih.gov

Table 2: Illustrative Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | 0.0 | Optimized bond lengths and angles | 0 |

| Transition State | [Calculated Value] | Partially formed/broken bonds | 1 |

| Intermediate(s) | [Calculated Value(s)] | Optimized geometry of the stable intermediate | 0 |

| Products | [Calculated Value] | Optimized bond lengths and angles of the final product(s) | 0 |

Note: This table illustrates the type of data generated in a computational study of a reaction mechanism and does not represent actual data for a specific reaction of this compound.

Spectroscopic Property Prediction and Simulation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the 1H and 13C NMR chemical shifts of molecules. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. These predicted values are then compared to experimental data to confirm the molecular structure. Calculations would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the furanone ring, the methylene and methyl protons of the ethyl group, and the various carbon atoms, including the characteristic downfield signal of the carbonyl carbon.

| Atom Type | Expected 1H Chemical Shift Range (ppm) (Predicted) | Expected 13C Chemical Shift Range (ppm) (Predicted) |

| Aromatic (Ar-H) | 7.0 - 8.0 | 110 - 160 |

| Methylene (-CH2-) (Ring) | ~3.5 - 4.5 | ~30 - 40 |

| Methylene (-CH2-) (Ethyl) | ~2.5 - 2.8 | ~20 - 30 |

| Methyl (-CH3) (Ethyl) | ~1.2 - 1.5 | ~10 - 15 |

| Carbonyl (C=O) | - | ~190 - 205 |

| Aromatic (Ar-C-O) | - | ~150 - 165 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. surfacesciencewestern.com Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. ethz.ch These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other theoretical approximations. nih.gov

For this compound, the most prominent predicted vibrational modes would include:

C=O stretching: A strong absorption in the IR spectrum, typically predicted in the 1700-1750 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

C-O-C stretching: Vibrations associated with the ether linkage in the furanone ring.

C-H stretching: Aromatic and aliphatic C-H stretches, typically above 2900 cm⁻¹.

A study on the related 2(3H)-benzofuranone identified and assigned its fundamental vibrational modes using semi-empirical calculations, demonstrating the utility of computational methods in interpreting complex vibrational spectra. researchgate.netnih.gov

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1000 - 1300 | Strong | Weak |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra. nsf.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. TD-DFT calculations would predict the λmax for these transitions. Experimental data for related benzofuran (B130515) derivatives show characteristic absorption bands in the UV region, which these simulations would aim to reproduce. nih.govresearchgate.net For example, the simulation would likely predict a strong π → π* transition at a shorter wavelength and a weaker, longer-wavelength n → π* transition, which is characteristic of molecules containing a carbonyl group conjugated with an aromatic ring.

| Transition Type | Predicted Wavelength (λmax) | Description |

| π → π | ~250 - 300 nm | Electronic transition involving the conjugated π-system of the benzofuran core. |

| n → π | ~320 - 360 nm | Transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For benzofuran-3(2H)-one derivatives, MD simulations can provide critical insights into their conformational flexibility, which is essential for understanding their biological activity and chemical reactivity.

Conformational analysis of benzofuran derivatives is crucial as the spatial arrangement of atoms influences their interaction with biological targets. researchgate.net Quantum-chemical calculations, particularly using Density Functional Theory (DFT) methods, are often employed to explore the potential energy surface and identify stable conformers. researchgate.net For instance, in studies of related benzofuranones like khellinone (B1209502) and visnaginone, DFT calculations have successfully identified multiple stable conformers arising from the rotation of substituent groups. researchgate.net These studies indicate that the benzo[b]furan ring system is largely planar, with substituents lying nearly coplanar with the ring. researchgate.net The stability of these conformations is often dictated by intramolecular interactions, such as hydrogen bonding. researchgate.net

For this compound, a similar approach would be undertaken. The ethyl group at the 5-position introduces additional rotational freedom. MD simulations would allow for the exploration of the conformational landscape of this ethyl group, identifying the most populated and energetically favorable orientations relative to the benzofuranone core. This information is vital for predicting how the molecule might fit into a biological receptor or interact with other molecules.

Table 1: Representative Torsion Angles in Benzofuranone Derivatives from Computational Studies

| Compound | Torsion Angle | Value (°) | Method |

| Khellinone | C6–C5–C9–O3 (acetyl group) | -5.3 | DFT |

| Visnaginone | C6–C5–C9–O3 (acetyl group) | -4.0 | DFT |

| Khellinone | C11–O5–C7–C6 (methoxy group) | 83.4 | DFT |

| Visnaginone | C8–O4–C4–C3A (methoxy group) | -16.0 | DFT |

Note: Data is based on studies of related benzofuranone structures and serves as an illustrative example of the type of data generated. researchgate.net

Solvation Effects and Environmental Influence Modeling

The biological and chemical activity of a molecule is significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvation effects and predict how a molecule's properties might change in different media, such as in the aqueous environment of a biological system or in an organic solvent used in a chemical reaction.

For benzofuran derivatives, DFT calculations can be combined with continuum solvation models (like the Polarizable Continuum Model - PCM) to study their behavior in solution. rsc.org These studies often focus on how the solvent affects properties like antioxidant activity. For example, in a study on benzofuran–stilbene hybrid compounds, the mechanism of antioxidant activity was found to be solvent-dependent. rsc.org In the gaseous phase, a hydrogen atom transfer (HAT) mechanism was predicted, while in solvents like water and methanol, a sequential proton loss–electron transfer (SPL–ET) mechanism was found to be more likely. rsc.org

For this compound, modeling solvation effects would be crucial for predicting its pharmacokinetic properties, such as solubility and membrane permeability. By simulating the interaction of the molecule with water molecules, researchers can estimate its hydration free energy, which is a key determinant of its solubility. Furthermore, understanding how the polarity of the solvent influences the conformational preferences of the ethyl group can provide insights into its behavior in different biological compartments.

Development and Application of Computational Protocols for Benzofuran-3(2H)-one Derivatives

The benzofuran scaffold is a common feature in many biologically active compounds, making it an attractive target for the development of new therapeutic agents. nih.gov Computational protocols play a central role in the rational design and optimization of these molecules. These protocols often involve a combination of techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. researchgate.net

In the context of drug discovery, 3D-QSAR studies are used to build models that relate the three-dimensional properties of a series of benzofuran derivatives to their biological activity. researchgate.net These models can then be used to predict the activity of novel, untested compounds. Molecular docking is another key technique used to predict the binding mode of a ligand (like a benzofuran-3(2H)-one derivative) within the active site of a target protein. nih.govnih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve binding affinity and selectivity. nih.gov

For example, in the development of benzofuran derivatives as inhibitors of specific enzymes, computational protocols would involve:

Homology modeling to build a 3D model of the target protein if an experimental structure is not available.

Molecular docking to screen a virtual library of benzofuran-3(2H)-one derivatives against the protein's binding site.

MD simulations of the protein-ligand complexes to assess their stability and to refine the binding poses.

Free energy calculations (e.g., MM/GBSA) to estimate the binding affinity of the most promising candidates. researchgate.net

Such a computational workflow would be directly applicable to the development of this compound-based compounds for a specific therapeutic target. The insights gained from these computational studies can guide the synthesis of new derivatives with improved potency and drug-like properties.

Chemical Transformations and Derivatization Strategies for the Benzofuran 3 2h One Core

Condensation Reactions with Carbonyl Compounds

One of the most widely employed strategies for the derivatization of the benzofuran-3(2H)-one core involves condensation reactions with various carbonyl compounds. The active methylene (B1212753) group at the C2 position of 5-Ethylbenzofuran-3(2H)-one is readily deprotonated under basic or acidic conditions, forming an enolate or enol intermediate, respectively. This nucleophilic species can then react with electrophilic carbonyl carbons of aldehydes and ketones.

Formation of 2-(Arylidene)benzofuran-3(2H)-ones (Aurones)

A prominent example of condensation reactions is the synthesis of 2-(arylidene)benzofuran-3(2H)-ones, commonly known as aurones. This transformation is typically achieved through the Claisen-Schmidt condensation of this compound with an aromatic aldehyde in the presence of an acid or base catalyst. The reaction proceeds via an aldol-type addition followed by dehydration to yield the α,β-unsaturated ketone framework of the aurone (B1235358).

The general scheme for this reaction involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. The reaction can be catalyzed by acids or bases. For instance, solvent-free Claisen-Schmidt reactions using sodium hydroxide (B78521) as a base have been reported to produce quantitative yields with various benzaldehydes. From a synthetic standpoint, the aldol (B89426) condensation between benzofuran-3(2H)-one and benzaldehydes is a popular method for aurone synthesis due to its compatibility with a wide range of substituents.

| Benzofuran-3(2H)-one Derivative | Aromatic Aldehyde | Catalyst | Product | Yield |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH | 2-Benzylidene-5-ethylbenzofuran-3(2H)-one | Data not available |

| Benzofuran-3(2H)-one | Terephthalaldehyde | KOH | Bis-chalcone derivative | Good |

| Benzofuran-3(2H)-one | Various Benzaldehydes | Acid | Aurone derivatives | Not specified |

Functionalization and Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused furan (B31954) ring and the ethyl group at the C5 position. The heteroatom in the furan ring and the alkyl group are generally activating and ortho-, para-directing.

Common electrophilic aromatic substitution reactions that can be envisaged for the this compound core include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For benzofuran itself, electrophilic attack preferentially occurs at the C2 position. However, in the case of this compound, the C2 position is part of the lactone ring and already substituted. Therefore, electrophilic attack is expected to occur on the benzene (B151609) ring, with the ethyl group and the oxygen of the furan ring directing the incoming electrophile.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation (Bromination) | Br2, FeBr3 | Bromo-5-ethylbenzofuran-3(2H)-one |

| Nitration | HNO3, H2SO4 | Nitro-5-ethylbenzofuran-3(2H)-one |

| Sulfonation | SO3, H2SO4 | This compound-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-5-ethylbenzofuran-3(2H)-one |

Ring-Opening and Ring-Expansion Reactions

The lactone ring of this compound can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity provides a pathway to synthesize substituted 2-hydroxyphenylacetic acid derivatives. For example, reaction with ammonia (B1221849) or primary aliphatic amines can lead to ring opening and skeletal reconstruction, affording diverse and functionalized 2-pyridones. rsc.org Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has also been reported to yield (E)-o-alkenylphenols. chinesechemsoc.org

Ring-expansion reactions of the five-membered furanone ring can also be envisioned. A potential strategy for ring expansion is the Beckmann rearrangement of the corresponding oxime derivative of this compound. wikipedia.orgmasterorganicchemistry.comaudreyli.comillinois.edulibretexts.org The oxime, formed by the reaction of the ketone with hydroxylamine, can be treated with an acid catalyst to induce a rearrangement, potentially leading to the formation of a six-membered lactam. The Beckmann rearrangement is a well-established method for the conversion of cyclic oximes to lactams. wikipedia.orgmasterorganicchemistry.comaudreyli.comillinois.edulibretexts.org

Stereoselective Derivatization at Specific Positions

The C2 position of the benzofuran-3(2H)-one core is a prochiral center, and its derivatization can lead to the formation of a stereocenter. Consequently, significant research has been directed towards the stereoselective functionalization of this position. Asymmetric dual-metal relay catalysis, combining Rh/chiral sulfur-olefin-catalyzed enantioselective 1,2-addition with a Pd-catalyzed intramolecular C-O coupling, has been utilized for the efficient synthesis of benzofuran-3(2H)-ones containing a quaternary carbon at the C2 position in a highly enantioselective manner. organic-chemistry.org

These stereoselective transformations are of great importance for the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

Applications and Synthetic Utility in Organic Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

Specific documented examples of 5-Ethylbenzofuran-3(2H)-one serving as a key synthetic intermediate for the construction of complex molecules are not available in the reviewed scientific literature. While the general benzofuran-3(2H)-one scaffold is a valuable precursor in organic synthesis, the influence and specific role of the 5-ethyl substituent in subsequent chemical transformations have not been detailed.

Integration into Diverse Heterocyclic Frameworks

There is no specific information available detailing the integration of the this compound moiety into more diverse heterocyclic frameworks. The reactivity of the ketone and the aromatic ring of the benzofuran-3(2H)-one core suggests potential for various chemical modifications, but published research has not specifically addressed the 5-ethyl derivative in this context.

Utilization in Scaffold Diversity Generation for Chemical Libraries

While benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds are employed in diversity-oriented synthesis to create libraries of compounds for biological screening, there is no specific mention of this compound being used for this purpose. The generation of chemical libraries typically involves systematic modification of a core scaffold, but the inclusion of the this compound as such a scaffold is not documented.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-substituted benzofuran-3(2H)-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer :

- Oxidative Methods : Derivatives like 5-fluoro-2-methylbenzofuran can be synthesized via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate gradients) .

- Solvent and Catalyst Optimization : Reactions in hexafluoropropan-2-ol with oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) at room temperature enhance yields for dihydrobenzofuran derivatives .

- Data Table :

| Reaction Component | Example Conditions | Yield | Reference |

|---|---|---|---|

| Oxidizing Agent | 3-Chloroperoxybenzoic acid | 71% | |

| Solvent System | Dichloromethane/Diisopropyl ether | 55–71% |

Q. How can researchers characterize the structure of 5-ethylbenzofuran-3(2H)-one and its analogs?

- Methodological Answer :

- Spectroscopic Techniques : Use NMR and NMR to confirm substituent positions and stereochemistry. For example, methyl groups in benzofuran derivatives show resonances at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π⋯π stacking, C–H⋯O bonds) to analyze planarity and dihedral angles (e.g., 80.96° between benzofuran and phenyl rings) .

Q. What safety protocols are critical when handling benzofuran derivatives in the lab?

- Methodological Answer :

- PPE and Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) or irritants like peroxy acids .

- First-Aid Measures : Immediate consultation with a physician is advised for exposure to benzofuran derivatives, as specific toxicity data may be limited .

Advanced Research Questions

Q. How do substituents (e.g., ethyl, fluoro) on the benzofuran core influence electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to compare electron-withdrawing (e.g., fluoro) and electron-donating (e.g., ethyl) groups. Fluorine substituents reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .

- Experimental Validation : Synthesize analogs (e.g., 5-ethyl vs. 5-fluoro) and compare reaction kinetics or spectroscopic shifts .

Q. What strategies resolve contradictions in crystallographic data for benzofuran derivatives?

- Methodological Answer :

- Refinement Protocols : Use riding models for hydrogen atoms (C–H = 0.95–0.98 Å) and optimize methyl hydrogens via SHELXL-97’s AFIX 137 command .

- Validation Tools : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π⋯π slippages of 1.227–1.266 Å) .

Q. How can researchers design experiments to study the environmental fate of benzofuran derivatives?

- Methodological Answer :

- Adsorption Studies : Use microspectroscopic imaging to analyze interactions with indoor surfaces (e.g., silica or polymer coatings) under controlled humidity .

- Degradation Pathways : Employ LC-MS to track oxidative byproducts in simulated environmental conditions (e.g., UV light, ozone exposure) .

Data Contradiction Analysis

Q. Why might NMR and X-ray data for the same compound appear inconsistent?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal packing. For example, dihedral angles in crystals may differ from solution due to π⋯π interactions .

- Sample Purity : Impurities (e.g., residual solvents) can skew NMR peaks. Validate via HRMS and elemental analysis .

Educational and Skill Development

Q. How can graduate students develop proficiency in benzofuran synthesis and analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。